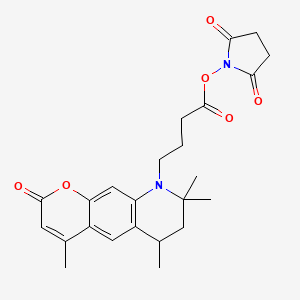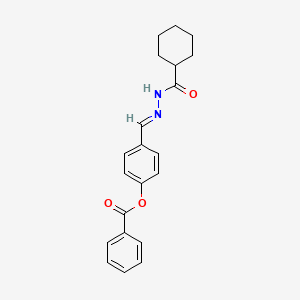
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin (II) acetylacetonate: is a coordination complex derived from the acetylacetonate anion and tin ions. It is a metal acetylacetonate compound, where the ligand acetylacetonate forms a chelate ring with the tin ion. This compound is widely used in various fields due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The customary method for preparing tin (II) acetylacetonate involves treating an acidic solution of tin ions with an ammonium or sodium acetylacetonate solution. The reaction typically involves mixing a solution of a tin salt with acetylacetone and then raising the pH of the solution until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of tin (II) acetylacetonate often involves recrystallization from hot petroleum ether. The resulting green needles are filtered using Buchner filtration, rinsed with small portions of cold petroleum ether, and dried in a vacuum desiccator .
化学反应分析
Types of Reactions: Tin (II) acetylacetonate undergoes various types of reactions, including:
Oxidation: Tin (II) acetylacetonate can be oxidized to form tin (IV) compounds.
Reduction: It can be reduced to form tin (0) or other lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in a suitable solvent.
Major Products:
Oxidation: Tin (IV) acetylacetonate or other tin (IV) compounds.
Reduction: Tin metal or lower oxidation state tin compounds.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tin (II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-based compounds and materials.
Biology: Tin (II) acetylacetonate is used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the production of thin films by atomic layer deposition (ALD) and atomic layer etching. .
作用机制
The mechanism by which tin (II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands with the tin ion. This coordination forms a stable chelate ring, which can interact with various molecular targets. In the context of perovskite solar cells, for example, the acetylacetonate ligand coordinates with tin ions in the precursor solution, improving the crystallization process of perovskites .
相似化合物的比较
- Tin (IV) bis (acetylacetonate) dichloride
- Tin (II) acetate
- Lead (II) acetylacetonate
- Indium (III) acetylacetonate
- Iron (III) acetylacetonate
- Gallium (III) acetylacetonate
- Dibutyltin bis (acetylacetonate)
Comparison: Tin (II) acetylacetonate is unique due to its specific oxidation state and the stability of the chelate ring formed with the acetylacetonate ligands. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly useful in applications such as thin film deposition and catalysis .
属性
分子式 |
C10H14O4Sn |
|---|---|
分子量 |
316.93 g/mol |
IUPAC 名称 |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI 键 |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
手性 SMILES |
C/C(=C/C(=O)C)/O[Sn]O/C(=C\C(=O)C)/C |
规范 SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)


![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)


![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
